Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate
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Overview
Description
Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyridine moiety through a sulfonyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(pyridin-2-ylmethylsulfonyl)ethylamine. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up more easily compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are often used.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted pyridine compounds.
Scientific Research Applications
Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues, while the pyridine ring can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(pyridin-3-ylmethylsulfonyl)ethyl]benzoate
- Methyl 2-[2-(pyridin-4-ylmethylsulfonyl)ethyl]benzoate
- Ethyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate
Uniqueness
Methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate is unique due to the specific positioning of the pyridine ring and the sulfonyl-ethyl chain, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[2-(pyridin-2-ylmethylsulfonyl)ethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16(18)15-8-3-2-6-13(15)9-11-22(19,20)12-14-7-4-5-10-17-14/h2-8,10H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMSPKKQGGWIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCS(=O)(=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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